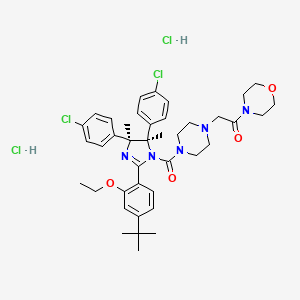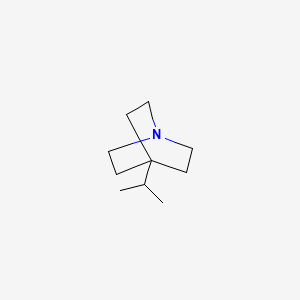
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “p53 and MDM2 proteins-interaction-inhibitor dihydrochloride” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and MDM2 protein. The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor that regulates cell cycle progression, DNA repair, and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation and thus diminishing its tumor-suppressing activities. Inhibiting the p53-MDM2 interaction can stabilize and activate p53, restoring its ability to control cell cycle progression and induce apoptosis in cancer cells .
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and develop new inhibitors.
Biology: Employed in research on cell cycle regulation, apoptosis, and DNA repair mechanisms.
Medicine: Investigated as a potential anticancer agent, particularly in cancers with p53 mutations or MDM2 overexpression.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often employ structure-based design or virtual screening to identify potential inhibitors. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various intermediates and the final p53 and MDM2 proteins-interaction-inhibitor dihydrochloride. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .
作用機序
The compound exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between p53 and MDM2. This inhibition stabilizes and activates p53, leading to the induction of p53 target genes, cell cycle arrest, and apoptosis in tumor cells. The molecular targets and pathways involved include the p53 signaling pathway, DNA damage response, and apoptotic pathways .
類似化合物との比較
Similar Compounds
Nutlin-3a: Competes for binding sites in the N-terminus of MDM2 protein and p53 to block their interaction.
MI-773: Another small-molecule inhibitor targeting the p53-MDM2 interaction.
RG7112: A clinical-stage MDM2 inhibitor with similar mechanisms of action
Uniqueness
The uniqueness of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride lies in its dual-targeting approach, which can activate higher levels of p53 protein than single-target inhibitors. This dual inhibition mechanism offers better anticancer efficacy and the potential to overcome resistance mechanisms observed with other inhibitors .
特性
分子式 |
C40H51Cl4N5O4 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC名 |
2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
InChI |
InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |
InChIキー |
LSDSITOZGWIHGA-IBBBAUQKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)
